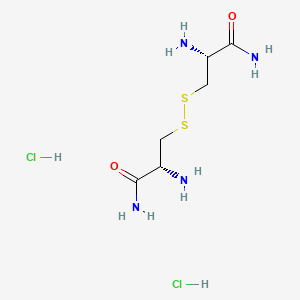

L-Cystine bisamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Cystine bisamide dihydrochloride is a compound with the molecular formula C6H14N4O2S2·2HCl and a molecular weight of 311.25 g/mol . It is an off-white powder that is soluble in water and has a melting point greater than 223°C (decomposition) . This compound is derived from L-cystine, an oxidized dimer of the amino acid cysteine, and is used in various scientific research applications.

Wirkmechanismus

Target of Action

The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .

Mode of Action

this compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .

Biochemical Pathways

this compound affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .

Pharmacokinetics

It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Result of Action

The primary result of this compound’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .

Biochemische Analyse

Biochemical Properties

L-Cystine Bisamide Dihydrochloride is involved in biochemical reactions similar to its parent compound, L-Cystine . L-Cystine is known for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins . These bonds aid in the formation of protein complexes and stabilize protein structures . It is reasonable to assume that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

L-Cystine, its parent compound, is known to have significant effects on cells . It plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation . It is also involved in protecting cells under oxidative stress . It is plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

L-Cystine, its parent compound, forms from the oxidative linkage of two cysteine residues to give a disulfide covalent bond . This bond is crucial for the folding and stabilization of the tertiary structure of proteins, thereby supporting their biological activities .

Temporal Effects in Laboratory Settings

It is known that L-Cystine, its parent compound, can rapidly oxidize to form L-Cystine, a reaction catalyzed by the presence of trace elements such as copper and iron . This oxidation can lead to precipitation at concentrations greater than 1 mM .

Metabolic Pathways

L-Cystine, its parent compound, is involved in several metabolic pathways . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes .

Transport and Distribution

L-Cystine, its parent compound, is known to be transported into rat brain cells .

Subcellular Localization

L-Cystine, its parent compound, is known to exist in blood and urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Cystine bisamide dihydrochloride can be synthesized through the reaction of L-cystine with ammonia or amines under acidic conditions. The reaction typically involves the formation of an intermediate amide, which is then converted to the bisamide form through further reaction with hydrochloric acid . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with precise control over reaction parameters to ensure consistency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

L-Cystine bisamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amide groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines and thiols can react with the amide groups under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized sulfur compounds.

Reduction: Thiols and reduced amides.

Substitution: Various substituted amides and thiol derivatives.

Wissenschaftliche Forschungsanwendungen

L-Cystine bisamide dihydrochloride is used in a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Cystine: The parent compound, which is a dimer of cysteine connected by a disulfide bond.

L-Cysteine: The monomeric form of cystine, which contains a thiol group instead of a disulfide bond.

L-Cystine diamides: Compounds similar to L-Cystine bisamide dihydrochloride but with different amide substituents.

Uniqueness

This compound is unique due to its bisamide structure, which provides distinct chemical properties compared to its parent compound L-cystine and its monomer L-cysteine. The bisamide form offers enhanced stability and solubility, making it suitable for various research applications .

Biologische Aktivität

L-Cystine bisamide dihydrochloride is a derivative of the amino acid L-cystine, characterized by the presence of two amide groups and two hydrochloride ions. This compound plays a significant role in various biological processes, especially in the synthesis of glutathione, a critical antioxidant involved in cellular defense mechanisms. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Formula : C₆H₁₆Cl₂N₄O₂S₂

Molar Mass : Approximately 240.30 g/mol

this compound is formed through the oxidation of two cysteine molecules linked by a disulfide bond. Its structural modifications enhance its stability and solubility compared to its parent compounds, facilitating its biological interactions.

This compound primarily targets the glutathione synthesis pathway . It serves as a substrate for glutathione production, which is vital for maintaining redox balance within cells. The compound enhances glutathione levels in various organs, including the lungs and liver, thereby contributing to detoxification processes and protection against oxidative stress.

Pharmacokinetics

Cysteine, from which this compound is derived, can typically be synthesized by the human body under normal physiological conditions if sufficient methionine is available. The compound's pharmacokinetics indicate that it can be effectively transported into cells, where it participates in metabolic processes.

Antioxidant Activity

The primary biological activity of this compound is its role as an antioxidant. By enhancing glutathione synthesis, it helps neutralize free radicals and reduce oxidative stress, which is crucial for cellular health .

Role in Inflammation

Research indicates that this compound may modulate inflammatory responses. For instance, oral administration has been shown to suppress interleukin (IL)-6 levels in mice after lipopolysaccharide (LPS) stimulation, suggesting potential applications in managing inflammation .

Case Studies

- Cystinuria Treatment : In a study involving cystinuria animal models, derivatives of L-cystine were found to be effective in inhibiting crystallization of cystine stones. This compound demonstrated superior efficacy compared to traditional treatments .

- Oxidative Stress Reduction : A clinical trial showed that supplementation with L-cystine derivatives improved antioxidant status in patients with chronic obstructive pulmonary disease (COPD), highlighting its potential therapeutic benefits in respiratory conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases glutathione levels in cultured cells. This effect is crucial for protecting cells from oxidative damage and enhancing cell viability under stress conditions.

In Vivo Studies

Animal models have shown that administration of this compound leads to improved outcomes in conditions characterized by oxidative stress and inflammation. For example, mice treated with this compound exhibited reduced markers of oxidative damage and improved survival rates following inflammatory challenges .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.